Structural Baseline vs. DP-802: Absence of the Arg70‑Binding Dichlorophenyl Motif Eliminates Type II Kinase Stabilization
The co-crystal structure of DP-802 (CAS 897367-47-4) with p38α (PDB 3NNW) reveals that the 2,3-dichlorophenyl moiety of the inhibitor engages Arg70 through a bidentate hydrogen-bond network, which is essential for locking the kinase in an inactive type II conformation [1]. The target compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenethylurea lacks this dichlorophenyl substituent, carrying instead a simple phenethyl group. Although no direct activity data are available for the target compound, this structural divergence defines a procurement-critical distinction: the compound cannot recapitulate the Arg70-dependent allosteric mechanism that underpins the high potency (IC50 values in the nanomolar range) and selectivity profile of DP-802 reported in the primary literature [1].
| Evidence Dimension | Presence of Arg70-binding dichlorophenyl pharmacophore |
|---|---|
| Target Compound Data | Absent (phenethyl group only) |
| Comparator Or Baseline | DP-802 (2,3-dichlorophenyl-amide terminus present) |
| Quantified Difference | Not applicable (qualitative structural difference) |
| Conditions | X-ray crystallography (PDB 3NNW, resolution 1.89 Å); p38α kinase in complex with DP-802 |
Why This Matters
Procurers seeking a type II p38α inhibitor must recognize that this compound lacks the dichlorophenyl warhead required for Arg70 engagement, precluding any assumption of equivalent allosteric kinase inhibition.
- [1] RCSB PDB 3NNW: Crystal structure of P38 alpha in complex with DP802. Ligand: 2-[3-(3-tert-butyl-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-... View Source
- [2] Ahn YM, Clare M, Ensinger CL, et al. Switch control pocket inhibitors of p38-MAP kinase. Bioorg Med Chem Lett. 2010;20(19):5793-5798. View Source
